molecular formula C15H12N2OS B11415385 2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine

2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B11415385
M. Wt: 268.3 g/mol
InChI Key: TZZPCEFPPUOUJG-UHFFFAOYSA-N
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Description

2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industrial chemistry.

Preparation Methods

The synthesis of 2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with 2-bromopyridine under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with various molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyridine ring can enhance the compound’s binding affinity to biological targets, leading to increased potency and selectivity .

Comparison with Similar Compounds

2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine can be compared with other thiazole and pyridine derivatives:

The uniqueness of this compound lies in its combined thiazole and pyridine structure, which can provide a synergistic effect in its biological activities and applications.

Properties

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2-pyridin-2-yl-1,3-thiazole

InChI

InChI=1S/C15H12N2OS/c1-18-12-6-4-5-11(9-12)14-10-19-15(17-14)13-7-2-3-8-16-13/h2-10H,1H3

InChI Key

TZZPCEFPPUOUJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=N3

Origin of Product

United States

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